molecular formula C6H10O2 B6290124 1-Oxaspiro[3.3]heptan-3-ol CAS No. 2306269-12-3

1-Oxaspiro[3.3]heptan-3-ol

Cat. No.: B6290124
CAS No.: 2306269-12-3
M. Wt: 114.14 g/mol
InChI Key: ZQGPOHPBCLXCBP-UHFFFAOYSA-N
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Description

1-Oxaspiro[3.3]heptan-3-ol is a spirocyclic compound with the molecular formula C6H10O2. It is characterized by a unique structure where an oxygen atom is incorporated into a spirocyclic system, forming a three-membered ring fused to a four-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Oxaspiro[3.3]heptan-3-ol can be synthesized through several methods. One common approach involves the reaction of 3-oxocyclobutane-1-carboxylic acid with an appropriate reagent to form the spirocyclic structure. This reaction typically requires a catalyst and specific reaction conditions, such as controlled temperature and pressure .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-Oxaspiro[3.3]heptan-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce various alcohols .

Scientific Research Applications

1-Oxaspiro[3.3]heptan-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Oxaspiro[3.3]heptan-3-ol involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can lead to changes in cellular processes and signal transduction pathways, making it a valuable tool in drug discovery .

Comparison with Similar Compounds

Properties

IUPAC Name

1-oxaspiro[3.3]heptan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c7-5-4-8-6(5)2-1-3-6/h5,7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQGPOHPBCLXCBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C(CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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